

# Spectroscopic Data of 2-Bromo-5-(methylsulfonyl)pyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-5-(methylsulfonyl)pyridine

Cat. No.: B1277463

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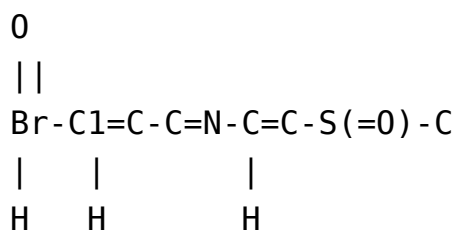
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **2-Bromo-5-(methylsulfonyl)pyridine**. Due to the limited availability of experimentally-derived public data for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from analogous structures. The information herein is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

## Compound Overview

IUPAC Name: **2-Bromo-5-(methylsulfonyl)pyridine** Molecular Formula:  $C_6H_6BrNO_2S$

Molecular Weight: 236.09 g/mol Structure:



**2-Bromo-5-(methylsulfonyl)pyridine** is a halogenated pyridine derivative containing a sulfone functional group. Such compounds are of interest in medicinal chemistry and materials science due to the diverse reactivity of the pyridine ring and the chemical stability and hydrogen-

bonding capabilities of the methylsulfonyl group. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-5-(methylsulfonyl)pyridine**. These predictions are based on typical chemical shifts and fragmentation patterns observed for substituted pyridines and sulfones.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.90	d	1H	H-6
~8.15	dd	1H	H-4
~7.70	d	1H	H-3
~3.10	s	3H	$-\text{SO}_2\text{CH}_3$

Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~152.0	C-6
~142.0	C-2
~138.5	C-4
~135.0	C-5
~122.0	C-3
~44.5	$-\text{SO}_2\text{CH}_3$

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid, KBr)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Weak	C-H stretch (methyl)
~1580, 1470, 1420	Medium-Strong	C=C and C=N stretching (pyridine ring)
~1320-1280	Strong	Asymmetric SO <sub>2</sub> stretch
~1160-1120	Strong	Symmetric SO <sub>2</sub> stretch
~1050-1000	Medium	C-Br stretch
~900-800	Strong	C-H out-of-plane bending (aromatic)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

m/z (amu)	Predicted Ion	Notes
235.9/237.9	[M+H] <sup>+</sup>	Characteristic 1:1 isotopic pattern for Bromine.
257.9/259.9	[M+Na] <sup>+</sup>	Common sodium adduct.
157.0	[M-SO <sub>2</sub> CH <sub>3</sub> +H] <sup>+</sup>	Loss of the methylsulfonyl group.

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 5-10 mg of **2-Bromo-5-(methylsulfonyl)pyridine** is dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Acquisition Time: 3.0 s
- Relaxation Delay: 2.0 s
- Spectral Width: 16 ppm
- Temperature: 298 K

$^{13}\text{C}$  NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024
- Acquisition Time: 1.5 s
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Temperature: 298 K

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts

are referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  NMR and the residual  $\text{CDCl}_3$  signal at 77.16 ppm for  $^{13}\text{C}$  NMR.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **2-Bromo-5-(methylsulfonyl)pyridine** is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The homogenous mixture is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.

Acquisition:

- Spectral Range:  $4000\text{-}400\text{ cm}^{-1}$
- Resolution:  $4\text{ cm}^{-1}$
- Number of Scans: 32
- A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of **2-Bromo-5-(methylsulfonyl)pyridine** is prepared by dissolving ~1 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and water, with 0.1% formic acid added to promote protonation.

Acquisition (Positive Ion Mode):

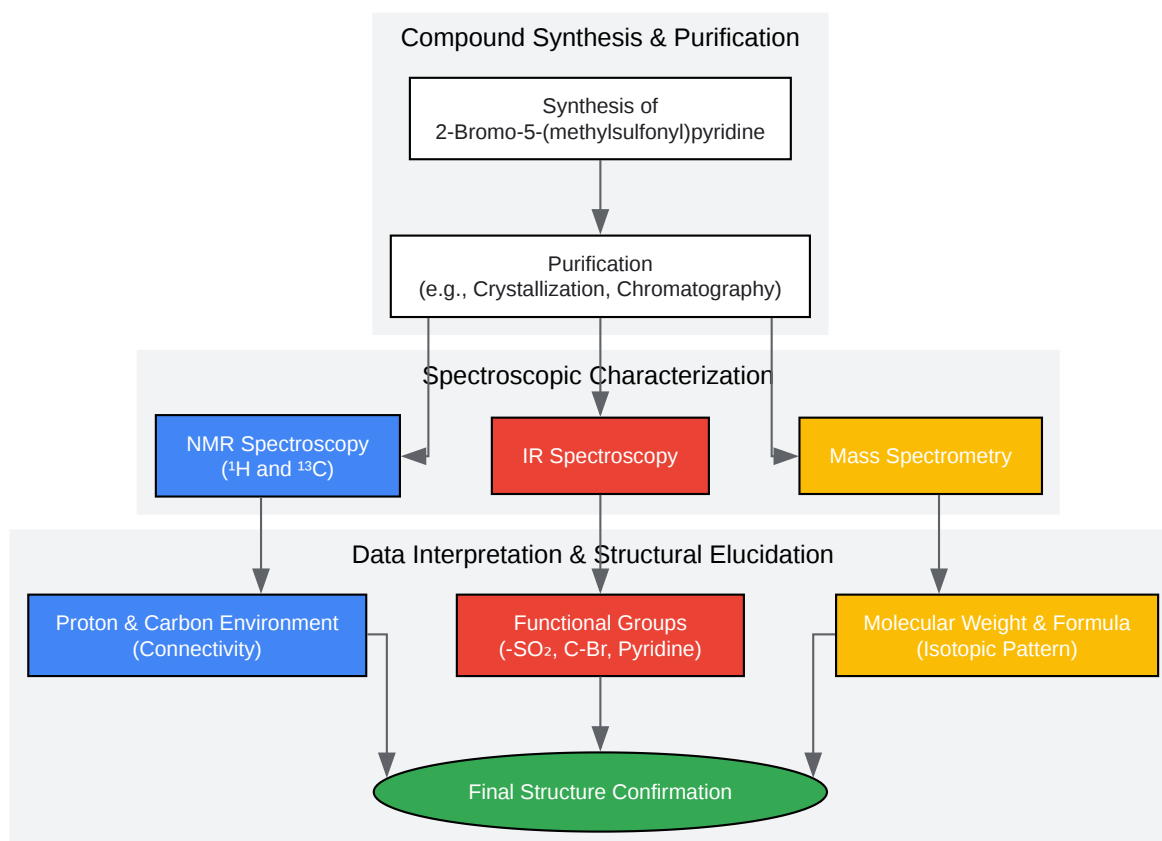
- Ionization Mode: Electrospray Ionization (ESI+)

- Capillary Voltage: 3.5 kV
- Nebulizer Gas (N<sub>2</sub>): 30 psi
- Drying Gas (N<sub>2</sub>) Flow Rate: 5 L/min
- Drying Gas Temperature: 325 °C
- Mass Range: m/z 50-500

Data Analysis: The resulting mass spectrum is analyzed to identify the protonated molecular ion ( $[M+H]^+$ ) and any significant adducts or fragment ions. The isotopic distribution pattern for bromine (<sup>79</sup>Br and <sup>81</sup>Br) is a key diagnostic feature.

## Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow and the relationship between the different spectroscopic techniques for the structural elucidation of **2-Bromo-5-(methylsulfonyl)pyridine**.



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Caption: Workflow for the spectroscopic analysis of **2-Bromo-5-(methylsulfonyl)pyridine**.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been derived from experimental measurements of **2-Bromo-5-(methylsulfonyl)pyridine**. This guide is intended for informational and illustrative purposes only. Experimental results may vary.

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